
Nickel;rhenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-rhenium is a compound formed by the combination of nickel and rhenium, two transition metals. Rhenium, discovered in 1925, is known for its high melting point and unique properties, making it valuable in various industrial applications . Nickel, on the other hand, is widely used for its corrosion resistance and strength. The combination of these two metals results in a compound with enhanced properties, suitable for high-temperature and corrosive environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel-rhenium alloys can be synthesized through various methods, including electrodeposition and high-temperature alloying. Electrodeposition involves the co-deposition of nickel and rhenium from a nickel-rhenium bath containing ammonium rhenate. The process is carried out under galvanostatic conditions, with varying concentrations of ammonium rhenate to achieve different compositions .
Industrial Production Methods: Industrial production of nickel-rhenium alloys often involves high-temperature alloying. This process includes melting nickel and rhenium together at high temperatures, followed by casting and solidification. The resulting alloy can be further processed into various forms, such as rods, wires, and foils .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel-rhenium undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Nickel-rhenium can be oxidized using oxidizing acids such as nitric acid and hot concentrated sulfuric acid.
Reduction: Reduction reactions often involve hydrogen or other reducing agents under high-temperature conditions.
Substitution: Substitution reactions can occur with halides and other reactive species.
Major Products: The major products formed from these reactions include various oxides, halides, and other nickel-rhenium compounds .
Applications De Recherche Scientifique
Nickel-rhenium has a wide range of scientific research applications:
Biology and Medicine: Research is ongoing into the potential biomedical applications of nickel-rhenium compounds, particularly in drug delivery systems and medical implants due to their biocompatibility and corrosion resistance.
Industry: Nickel-rhenium alloys are used in high-temperature applications such as turbine blades, combustion chambers, and exhaust nozzles in jet engines.
Comparaison Avec Des Composés Similaires
Nickel-rhenium can be compared with other nickel-based superalloys, such as nickel-tungsten and nickel-molybdenum. While all these alloys exhibit high-temperature strength and corrosion resistance, nickel-rhenium stands out due to the unique properties imparted by rhenium. Rhenium’s ability to enhance creep resistance and its slow diffusion rate make nickel-rhenium alloys particularly suitable for applications requiring long-term stability at high temperatures .
Similar Compounds:
- Nickel-tungsten
- Nickel-molybdenum
- Nickel-cobalt
- Nickel-iron
These compounds share some properties with nickel-rhenium but differ in their specific applications and performance characteristics.
Propriétés
| 92838-90-9 | |
Formule moléculaire |
NiRe |
Poids moléculaire |
244.900 g/mol |
Nom IUPAC |
nickel;rhenium |
InChI |
InChI=1S/Ni.Re |
Clé InChI |
UJRJCSCBZXLGKF-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

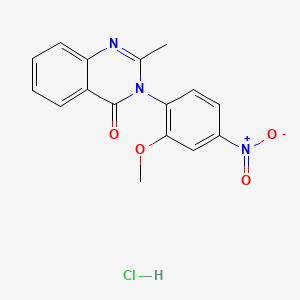
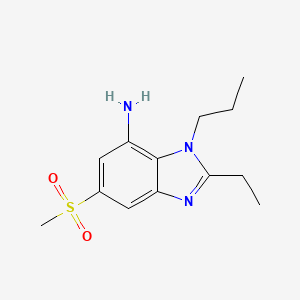
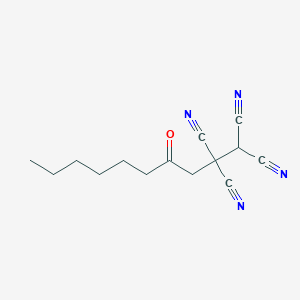
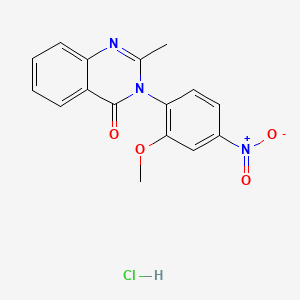
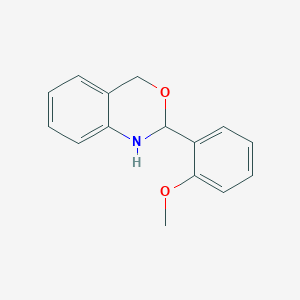
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)

